![molecular formula C16H21N5O4 B2769698 1-Ethyl-4-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}piperazine-2,3-dione CAS No. 2034247-35-1](/img/structure/B2769698.png)
1-Ethyl-4-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}piperazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Anticonvulsant Activity
Several studies have synthesized derivatives of pyrrolidine dione compounds, exhibiting promising anticonvulsant activities. These compounds were evaluated using models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, displaying significant protective indices compared to well-known antiepileptic drugs. Some derivatives have been identified to interact with sodium and L-type calcium channels, suggesting a mechanism of action for their anticonvulsant effects (Rybka et al., 2017), (Kamiński et al., 2011).
Antibacterial Activity
3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione demonstrated moderate antibacterial efficacy against S. aureus and E. coli, showcasing its potential as a novel antibacterial agent (Angelov et al., 2023).
Anticancer Activity
Piperazine-2,6-dione derivatives have been evaluated for anticancer activity, with some compounds showing good efficacy against various cancer cell lines, including breast (T47D), lung (NCI H-522), and liver (HepG-2) cancers. These findings indicate the potential of these derivatives in cancer therapy (Kumar et al., 2013).
Anti-inflammatory Activity
The synthesis of heterocyclic systems fused to a thiophene moiety, using citrazinic acid as a synthon, resulted in compounds with notable anti-inflammatory activity. This research underscores the utility of these derivatives as potential anti-inflammatory agents, with some exhibiting activity comparable to Prednisolone® (Amr et al., 2007).
Mechanism of Action
Target of Action
The primary target of this compound is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth and differentiation, and mutations in RET are associated with several types of cancer .
Mode of Action
The compound acts as a highly efficient and selective inhibitor of RET . It has been shown to have potent inhibitory activity against both wild-type RET and several common RET oncogenic mutations, with IC50 values around 0.4 nM . This suggests that the compound binds to the RET protein and inhibits its kinase activity, thereby blocking the signal transduction pathways that drive cell proliferation and survival .
Biochemical Pathways
The inhibition of RET by this compound affects multiple downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways . These pathways are involved in regulating cell growth, survival, and differentiation. By inhibiting RET, the compound disrupts these pathways, potentially leading to the inhibition of cancer cell proliferation and survival .
Result of Action
The result of the compound’s action is the inhibition of RET-driven cell proliferation and survival . In vitro studies have shown that the compound can selectively inhibit the growth of cancer cells harboring RET mutations . This suggests that the compound could have potential therapeutic effects in cancers driven by RET mutations .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other molecules in the environment, such as binding proteins or competing ligands, could potentially affect the compound’s binding to its target
Properties
IUPAC Name |
1-ethyl-4-[3-(2-methylpyrimidin-4-yl)oxypyrrolidine-1-carbonyl]piperazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c1-3-19-8-9-21(15(23)14(19)22)16(24)20-7-5-12(10-20)25-13-4-6-17-11(2)18-13/h4,6,12H,3,5,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSRLDOBCMPXCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)OC3=NC(=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,4-dimethylphenyl)-5-(4-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2769615.png)
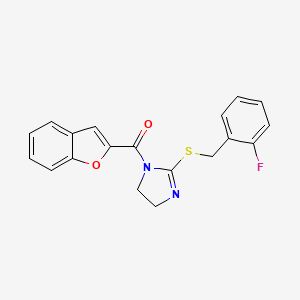
![Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylcarbamoyl]benzoate](/img/structure/B2769618.png)
![Methyl 4-(3-methoxyphenyl)-6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2769623.png)
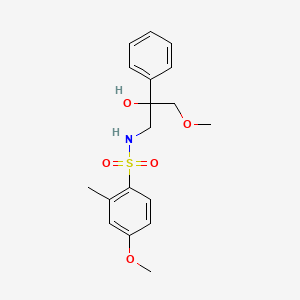
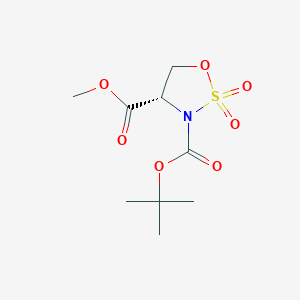
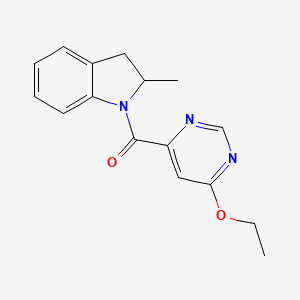
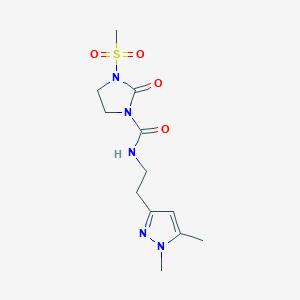
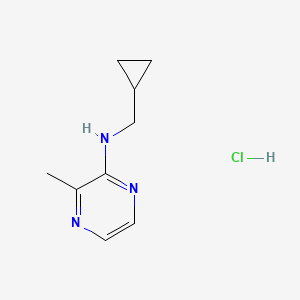
![2-[(3-Bromobenzoyl)amino]acetic acid](/img/structure/B2769630.png)
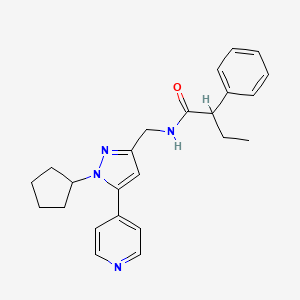

![5-Bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine](/img/structure/B2769634.png)
![(2-(Ethylsulfonyl)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2769637.png)
